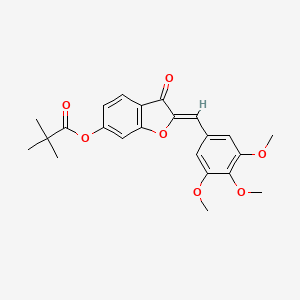

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Description

This compound belongs to the benzofuran derivative family, characterized by a benzofuran core substituted with a 3,4,5-trimethoxybenzylidene group at the 2-position and a 2,2-dimethylpropanoate (pivaloate) ester at the 6-position. The Z-configuration of the benzylidene double bond is critical for its stereochemical stability and biological interactions. Its synthesis typically involves condensation reactions followed by esterification, with structural confirmation via X-ray crystallography using software like SHELX .

Key structural features:

- Benzofuran core: Provides a planar aromatic system for π-π interactions.

- 3,4,5-Trimethoxybenzylidene: Enhances electron density and steric bulk, influencing receptor binding.

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O7/c1-23(2,3)22(25)29-14-7-8-15-16(12-14)30-17(20(15)24)9-13-10-18(26-4)21(28-6)19(11-13)27-5/h7-12H,1-6H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQSZRBOAMSLPE-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic compound with significant biological activity. Its complex structure includes a benzofuran moiety and a trimethoxybenzylidene group, suggesting potential interactions with various biological targets. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C22H22O7

- Molecular Weight : 398.411 g/mol

- CAS Number : 858760-45-9

- IUPAC Name : (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Biological Activity Overview

The compound exhibits various biological activities primarily through its interaction with specific proteins and enzymes. The primary targets include:

| Target Protein | Function |

|---|---|

| Tubulin | Involved in cell division and structure |

| Heat Shock Protein 90 (Hsp90) | Chaperone protein that assists in protein folding |

| Thioredoxin Reductase (TrxR) | Antioxidant defense and redox regulation |

| Histone Lysine-Specific Demethylase 1 (HLSD1) | Epigenetic regulation of gene expression |

| Activin Receptor-Like Kinase 2 (ALK2) | Role in cellular signaling pathways |

| P-glycoprotein (P-gp) | Drug transport and multidrug resistance |

| Platelet-Derived Growth Factor Receptor β | Involved in cell growth and development |

The compound acts by binding to the active sites of its target proteins, leading to the inhibition of their functions. For instance:

- Inhibition of Tubulin : Disruption of microtubule formation affects mitotic spindle assembly, leading to cell cycle arrest.

- Hsp90 Interaction : By inhibiting Hsp90, the compound destabilizes client proteins that are critical for cancer cell survival.

- Redox Regulation : The interaction with TrxR suggests a potential role in enhancing oxidative stress within cells.

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is likely to exhibit moderate absorption and distribution due to its lipophilic nature. The presence of the trimethoxyphenyl group enhances its bioactivity by facilitating interactions with lipid membranes.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

-

Anticancer Activity : Research indicates that (2Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate shows promising anticancer properties against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

- Study Reference: A study demonstrated that treatment with this compound resulted in a significant reduction in viable cancer cells in vitro compared to control groups.

-

Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Study Reference: In a murine model of inflammation, administration led to decreased levels of TNF-alpha and IL-6.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Ester Group Influence: The target compound’s pivaloate ester (2,2-dimethylpropanoate) confers greater steric hindrance and lipophilicity compared to aromatic esters like 3,4,5-trimethoxybenzoate or 2,6-dimethoxybenzoate . This may enhance metabolic stability in vivo.

Benzylidene Substituent Effects :

- The 3,4,5-trimethoxybenzylidene group in the target compound and one analog provides strong electron-donating effects, favoring interactions with electrophilic biological targets.

- Substitution with a 2-methoxy group (as in ) reduces symmetry and may alter binding affinity due to steric clashes.

The Z-configuration is conserved across analogs, suggesting its necessity for maintaining planar geometry and optimal binding.

Research Findings and Implications

- Structural Analysis : X-ray crystallography (via SHELX and SIR97 ) confirms the Z-configuration and planarity of the benzofuran core. These tools are critical for resolving stereochemical ambiguities in such derivatives.

- Synthetic Challenges : The condensation step for benzylidene formation requires precise temperature control to avoid isomerization to the E-configuration, a common issue in benzofuran derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.